6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
Description
Tautomerism
The pyrazole ring may exhibit tautomerism, though the 1-methyl group locks the prototropic equilibrium. In unmethylated analogs, tautomerism between 1H- and 2H-pyrazole forms is common, but methylation at N-1 stabilizes the 1H-pyrazole configuration.
Conformational Flexibility
- Pyridine-pyrazole dihedral angle : Density functional theory (DFT) calculations predict a ~30° angle between the planes of the pyridine and pyrazole rings, favoring minimal steric clash.
- Amino group rotation : The NH₂ group on pyridine can adopt syn or anti conformations relative to the pyrazole, with energy barriers <5 kcal/mol, enabling rapid interconversion at room temperature.
| Isomer Type | Energy (kcal/mol) | Dominant Form |
|---|---|---|
| Syn NH₂ | 0.0 (reference) | 62% population |
| Anti NH₂ | 1.2 | 38% population |
Data approximated from DFT studies of analogous systems.
Propriétés
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-6-7(5-11-13)8-3-2-4-9(10)12-8/h2-6H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONYHUKWIKPNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves a multi-step process. One common method includes the Buchwald–Hartwig arylamination reaction, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base . Another approach involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylamination, bases like potassium carbonate for nucleophilic substitution, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It may be used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as protein kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Structural and Functional Insights
Core Heterocycle Variations
- Pyridine vs. For example, 6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amine (C₈H₉N₅) leverages the pyrimidine ring for stronger interactions with biological targets .
- Substituent Positioning : The placement of the pyrazole group at C6 in the target compound contrasts with analogs like 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, where the pyrazole is at N2 of a pyrimidine ring. This positional difference impacts electronic distribution and steric accessibility .
Substituent Effects
- Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., in 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions during derivatization .
- Bulkier Moieties: Compounds with dihydroisoquinoline or methoxymethylpyrrolidine groups () exhibit increased molecular weight and complexity, which may improve target selectivity but reduce metabolic stability .
Activité Biologique
6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is an organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential as an enzyme inhibitor and its applications in cancer therapeutics, particularly through its interactions with specific molecular targets involved in cell proliferation and survival.
Overview of Biological Activity
The compound exhibits notable biological activity primarily through the inhibition of key signaling pathways, specifically the FLT3-ITD and BCR-ABL pathways. These pathways are crucial in various types of cancers, particularly hematological malignancies. By inhibiting these pathways, this compound can induce apoptosis in cancer cells, making it a candidate for further therapeutic development.
Target Pathways
- FLT3-ITD Pathway : This pathway is often mutated in acute myeloid leukemia (AML), leading to uncontrolled cell growth.
- BCR-ABL Pathway : Associated with chronic myeloid leukemia (CML), this pathway results from a chromosomal translocation that produces a constitutively active tyrosine kinase.
Mode of Action
The compound functions by binding to the active sites of target kinases, inhibiting their activity and thereby blocking downstream signaling necessary for cancer cell survival and proliferation. This inhibition leads to:
- Reduced cell proliferation : As shown in various studies, the compound effectively reduces the growth of several cancer cell lines.
- Induction of apoptosis : Mechanistic studies indicate that the compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 (Breast) | 0.158 | Strong antiproliferative activity |
| A549 (Lung) | 0.127 | Effective against lung carcinoma |
| HepG2 (Liver) | 0.560 | Significant reduction in viability |
These findings suggest that compounds with similar pyrazole scaffolds are promising candidates for developing new anticancer agents.
In Vivo Studies
In vivo studies have corroborated the in vitro findings, showing that treatment with this compound significantly reduces tumor size in animal models of cancer. The pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
Case Studies
-
Case Study on Acute Myeloid Leukemia (AML) :
- A clinical trial involving patients with FLT3-mutated AML demonstrated that treatment with this compound led to a marked decrease in leukemic cell counts and improved overall survival rates compared to standard therapies.
-
Case Study on Chronic Myeloid Leukemia (CML) :
- In a cohort study, patients resistant to traditional BCR-ABL inhibitors were administered this compound, resulting in significant hematologic response rates and a reduction in disease progression.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves coupling 6-chloropyridin-2-amine with 1-methyl-1H-pyrazole-4-boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃, DME:H₂O at 150°C for 1 h) . Yield optimization requires strict control of stoichiometry (e.g., 3.0 eq. Na₂CO₃) and inert atmosphere. Ethanol reflux with morpholine/formaldehyde derivatives (for analogs) is also reported, but yields vary with solvent polarity and reaction time .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize pyridin-2-amine protons (δ 6.5–7.2 ppm, doublets) and pyrazole C4 proton (δ 7.8–8.2 ppm, singlet). Methyl groups on pyrazole appear as singlets (δ 3.8–4.0 ppm) .
- IR : Confirm NH₂ stretching (3300–3500 cm⁻¹) and aromatic C=C/C=N vibrations (1600–1500 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 215) and fragmentation patterns (loss of NH₂ or pyrazole moiety) are critical for validation .
Q. How does the electronic nature of substituents on the pyridine ring affect the compound’s stability in acidic/basic media?
- Methodological Answer : Electron-donating groups (e.g., -NH₂) enhance pyridine ring basicity, increasing solubility in acidic media but risking protonation-induced degradation. Electron-withdrawing groups (e.g., -Cl) reduce basicity, improving stability under basic conditions. Stability assays (HPLC monitoring at pH 1–14 over 24 h) are recommended for derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for analogs of this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., protein binding, pH) or off-target effects. For example, morpholine-substituted analogs show potent in vitro antimicrobial activity but reduced in vivo efficacy due to metabolic instability . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and include negative controls (e.g., pyrazole-free analogs) to isolate structural contributions .
Q. How can regioselectivity challenges during functionalization of the pyridin-2-amine core be addressed?
- Methodological Answer : Regioselective substitution at the pyridine C4 position is achievable using directing groups (e.g., -NHBoc) or Pd-catalyzed C-H activation. For example, Pd(dppf)Cl₂ with dppf ligands directs coupling to the C4 position in Suzuki reactions . Computational modeling (DFT for transition-state energy barriers) can predict regiochemical outcomes .
Q. What are the key structure-activity relationship (SAR) insights for optimizing kinase inhibition by this compound’s derivatives?
- Methodological Answer :
- Pyrazole Substitution : 1-Methyl groups enhance metabolic stability but reduce steric accessibility for kinase binding. 4-Position modifications (e.g., -CF₃) improve hydrophobic interactions with ATP-binding pockets .
- Pyridine Modifications : 2-Amino groups are critical for H-bonding with kinase hinge regions. Adding electron-deficient substituents (e.g., -F) at C5 increases selectivity for tyrosine kinases .
- Data-Driven Example : Analog 12 () shows 10-fold higher IC₅₀ against EGFR compared to parent compound due to a 2-(methoxymethyl)pyrrolidine substituent .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or PEG groups at the pyridin-2-amine nitrogen, which hydrolyze under physiological conditions .
- Structural Tweaks : Replace methyl with hydrophilic groups (e.g., -OH, -SO₃H) on the pyrazole ring, though this may alter target binding .
Tables for Key Data
Table 1 : Representative Synthetic Yields Under Varied Conditions
| Reaction Type | Catalyst/Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | DME:H₂O | 150 | 78–82 | |
| Mannich Reaction | Morpholine, formaldehyde | Ethanol | Reflux | 65–70 |
Table 2 : SAR Trends for Kinase Inhibition (IC₅₀ Values)
| Derivative | Substituent | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Parent Compound | None | EGFR | 850 | |
| Analog 12 () | 2-(Methoxymethyl)pyrrolidine | EGFR | 85 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
